molecular formula C19H17NO3 B5889390 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide

3-methoxy-N-(2-methoxyphenyl)-2-naphthamide

Cat. No. B5889390
M. Wt: 307.3 g/mol
InChI Key: NHJPXTNQBPFMAK-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxyphenyl)-2-naphthamide, also known as MMN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMN belongs to the class of naphthamides and has a molecular weight of 325.37 g/mol.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and physiological effects:
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various cell cycle and apoptosis-related proteins. In neuroscience research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to protect neurons against oxidative stress-induced damage by regulating the expression of various antioxidant and anti-inflammatory proteins. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide can be synthesized using a simple two-step procedure and can be easily purified by recrystallization. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide is also stable under normal laboratory conditions and has been shown to have low toxicity in various in vitro and in vivo studies. However, one limitation of 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide research. In cancer research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance in cancer cells. In neuroscience research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide could be further studied for its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide could also be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and its ability to modulate the immune system.

Synthesis Methods

3-methoxy-N-(2-methoxyphenyl)-2-naphthamide can be synthesized using a two-step procedure. The first step involves the synthesis of 2-naphthol by reacting 2-naphthalenol with sodium hydroxide. The second step involves the reaction of 2-naphthol with 2-methoxyaniline in the presence of potassium carbonate and DMF (N,N-dimethylformamide) to produce 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been studied for its neuroprotective effects against oxidative stress-induced neuronal damage. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.

properties

IUPAC Name

3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-10-6-5-9-16(17)20-19(21)15-11-13-7-3-4-8-14(13)12-18(15)23-2/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJPXTNQBPFMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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